N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring substituted with butyl, dimethyl, and phenylsulfonyl groups, along with a tetrahydrofuran-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the butyl, dimethyl, and phenylsulfonyl groups. The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The butyl, dimethyl, and phenylsulfonyl groups can be introduced through various substitution reactions.
Formation of Tetrahydrofuran-2-carboxamide: The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety, which can be achieved through the reaction of a suitable amine with a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid catalysts for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and indole-2-carboxylic acid.
Pyrrole Derivatives: Compounds with similar pyrrole ring structures, such as pyrrole-2-carboxylic acid and pyrrole-3-carboxamide.
Uniqueness
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H28N2O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-4-5-13-23-16(3)15(2)19(28(25,26)17-10-7-6-8-11-17)20(23)22-21(24)18-12-9-14-27-18/h6-8,10-11,18H,4-5,9,12-14H2,1-3H3,(H,22,24) |
InChI Key |
AXLSLUQPOXELKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.